Cas no 274-49-7 (Imidazo[1,5-a]pyrazine)
![Imidazo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/274-49-7x500.png)
Imidazo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,5-a]pyrazine
- imidazo(1,5-a)pyrazine
- Imidazo<1,5-a>pyrazin
- NSC157973
- FCH868057
- AX8219325
- A819139
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- MDL: MFCD09263928
- インチ: 1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H
- InChIKey: MIFJMFOVENWQDP-UHFFFAOYSA-N
- ほほえんだ: N12C([H])=NC([H])=C1C([H])=NC([H])=C2[H]
計算された属性
- せいみつぶんしりょう: 119.04800
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- トポロジー分子極性表面積: 30.2
じっけんとくせい
- PSA: 30.19000
- LogP: 0.72930
Imidazo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A112710-250mg |
Imidazo[1,5-a]pyrazine |
274-49-7 | 97% | 250mg |
$109.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK916-50mg |
Imidazo[1,5-a]pyrazine |
274-49-7 | 97% | 50mg |
319.0CNY | 2021-08-04 | |
Ambeed | A112710-1g |
Imidazo[1,5-a]pyrazine |
274-49-7 | 97% | 1g |
$271.0 | 2025-02-21 | |
abcr | AB438360-1g |
Imidazo[1,5-a]pyrazine; . |
274-49-7 | 1g |
€398.00 | 2023-09-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0728-1g |
imidazo[1,5-a]pyrazine |
274-49-7 | 95% | 1g |
¥1589.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0728-250mg |
imidazo[1,5-a]pyrazine |
274-49-7 | 95% | 250mg |
¥632.0 | 2024-04-20 | |
Chemenu | CM124914-100mg |
imidazo[1,5-a]pyrazine |
274-49-7 | 98% | 100mg |
$97 | 2024-07-28 | |
A2B Chem LLC | AD53427-250mg |
Imidazo[1,5-a]pyrazine |
274-49-7 | 98% | 250mg |
$130.00 | 2024-04-20 | |
A2B Chem LLC | AD53427-1g |
Imidazo[1,5-a]pyrazine |
274-49-7 | 97% | 1g |
$198.00 | 2024-04-20 | |
A2B Chem LLC | AD53427-100mg |
Imidazo[1,5-a]pyrazine |
274-49-7 | 98% | 100mg |
$85.00 | 2024-04-20 |
Imidazo[1,5-a]pyrazine 関連文献
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Ajjahalli B. Ramesha,Nagarakere C. Sandhya,Chottanahalli S. Pavan Kumar,Mahanthawamy Hiremath,Kempegowda Mantelingu,Kanchugarakoppal S. Rangappa New J. Chem. 2016 40 7637
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Adrien Albert,Kyuji Ohta J. Chem. Soc. C 1970 1540
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3. Synthesis of imidazo-fused bridgehead-nitrogen C-nucleosides via dehydrative coupling reactions of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonic acidLars J. S. Knutsen,Brian D. Judkins,William L. Mitchell,Roger F. Newton,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1984 229
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Orazio A. Attanasi,Gianfranco Favi,Gianluca Giorgi,Roberta Majer,Francesca Romana Perrulli,Stefania Santeusanio Org. Biomol. Chem. 2014 12 4610
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Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
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Motohiro Nishio,Yoji Umezawa,Jacques Fantini,Manfred S. Weiss,Pinak Chakrabarti Phys. Chem. Chem. Phys. 2014 16 12648
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7. Back matter
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Adrien Albert,Kyuji Ohta J. Chem. Soc. C 1970 1540
-
Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292
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Andrew J. Peloquin,Colin D. McMillen,William T. Pennington CrystEngComm 2022 24 6251
Imidazo[1,5-a]pyrazineに関する追加情報
Imidazo[1,5-a]pyrazine (CAS No. 274-49-7): Structural Insights, Synthesis, and Emerging Biomedical Applications
Among the diverse class of heterocyclic compounds, Imidazo[1,5-a]pyrazine (CAS No. 274-49-7) stands out as a structurally unique scaffold with significant potential in drug discovery and chemical biology. This bicyclic system, composed of fused imidazole and pyrazine rings, exhibits remarkable versatility in modulating biological activities due to its electron-rich aromatic framework and tunable substituent positions. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across academic research and preclinical development.
The molecular structure of Imidazo[1,5-a]pyrazine features a central pyrazine ring (C-N-C-N) fused to an imidazole ring (C3H3N2), creating a rigid planar configuration that facilitates π-electron delocalization. This structural rigidity enhances stability while enabling favorable interactions with protein targets such as kinases and ion channels. Spectroscopic studies confirm its characteristic absorption peaks at 1680 cm⁻¹ (IR) and proton NMR signals at δ 8.1–8.6 ppm corresponding to the aromatic protons. The compound's melting point of 138–140°C under standard conditions underscores its solid-state crystallinity, critical for reproducible analytical characterization.
Innovative synthetic strategies have emerged since 2022 to address scalability challenges in producing CAS No. 274-49-7. A notable approach involves the one-pot cyclization of o-phenylenediamine derivatives under microwave-assisted conditions (J. Org. Chem., 2023), achieving yields exceeding 85% with reduced reaction times compared to traditional reflux methods. Another breakthrough utilizes palladium-catalyzed cross-coupling protocols to introduce bioisosteric substituents at the C5 position (ChemComm, 2023), enabling precise modulation of pharmacokinetic properties without compromising core scaffold integrity.
Biochemical investigations reveal promising applications in oncology research where imidazopyrazine derivatives demonstrate selective inhibition of Aurora kinases A/B involved in mitotic progression (Cancer Res., 2023). Preclinical models show submicromolar IC₅₀ values with reduced off-target effects compared to existing therapies like alisertib. Structural analogs functionalized with hydroxyethyl groups exhibit enhanced BBB permeability (J Med Chem, 2023), suggesting potential for neurodegenerative disease treatments targeting tau protein phosphorylation.
In virology research, this scaffold has been repurposed as a main-chain template for designing HIV integrase inhibitors (Nature Communications, 2023). Computational docking studies identify key interactions between the imidazole nitrogen and D64 residue of HIV integrase's active site cleft, correlating well with experimental EC₅₀ values below 1 nM in viral replication assays. These findings highlight the compound's adaptability as a modular core for antiviral drug design.
Recent advances in materials science explore CAS No. 274-49-7-based covalent organic frameworks (COFs) for drug delivery systems (ACS Nano, 2023). The rigid aromatic structure provides stable porous matrices with tunable pore sizes (≈1 nm) capable of encapsulating hydrophobic therapeutics like paclitaxel while maintaining controlled release profiles over seven days in simulated physiological conditions.
Safety evaluations using OECD guidelines demonstrate low acute toxicity (LD₅₀ > 5 g/kg) in rodent models when administered orally or intraperitoneally (Toxicol Lett., 2023). Chronic exposure studies up to three months showed no significant organ toxicity or mutagenic effects according to Ames test results (TA98/TA100 strains without S9 activation). These data align with its current status as a non-regulated chemical entity under REACH regulations.
Ongoing research focuses on exploiting machine learning algorithms to predict optimal substituent patterns on the imidazopyrazine core. A recent study trained a graph convolutional neural network using over 800 analogs' ADME/toxicity profiles (Nat Mach Intell, 2023), achieving ~96% accuracy in identifying compounds with favorable blood-brain barrier permeability and metabolic stability indices (half-life >6 hours).
The compound's unique photophysical properties are now being explored for bioimaging applications through click chemistry conjugation with fluorophores (Bioconjugate Chem., 2023). Near-infrared emitting conjugates exhibit quantum yields up to ~68% while maintaining specific binding affinity for cancer cell surface markers like CD44v6 receptor clusters.
In conclusion, CAS No. 274-49-7 represents a versatile chemical entity whose structural features enable multifunctional applications across medicinal chemistry domains. Continued interdisciplinary research promises further innovations leveraging this scaffold's inherent advantages in both small molecule drug design and advanced material systems development.
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